N-(3-Benzoyl-5-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide
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Overview
Description
N-(3-Benzoyl-5-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a trifluoromethanesulfonamide group, which is known for its electron-withdrawing properties, and a benzoyl group, which can influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Benzoyl-5-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-benzoyl-5-methoxyaniline and trifluoromethanesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions using a base like triethylamine.
Procedure: The trifluoromethanesulfonyl chloride is added dropwise to a solution of 3-benzoyl-5-methoxyaniline and triethylamine at low temperature (0-5°C). The reaction mixture is then stirred at room temperature for several hours.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow a similar route but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(3-Benzoyl-5-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonamide group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzoyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Hydrolysis: Corresponding amine and sulfonic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Benzoyl-5-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethanesulfonamide group can enhance binding affinity through strong electron-withdrawing effects, while the benzoyl group can interact with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Benzoylphenyl)-1,1,1-trifluoromethanesulfonamide
- N-(3-Methoxyphenyl)-1,1,1-trifluoromethanesulfonamide
- N-(3-Benzoyl-5-methoxyphenyl)-methanesulfonamide
Uniqueness
N-(3-Benzoyl-5-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide is unique due to the presence of both the benzoyl and methoxy groups, which can influence its reactivity and biological activity. The trifluoromethanesulfonamide group provides strong electron-withdrawing effects, enhancing its potential as a reactive intermediate or bioactive molecule.
Properties
CAS No. |
62261-77-2 |
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Molecular Formula |
C15H12F3NO4S |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-(3-benzoyl-5-methoxyphenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C15H12F3NO4S/c1-23-13-8-11(14(20)10-5-3-2-4-6-10)7-12(9-13)19-24(21,22)15(16,17)18/h2-9,19H,1H3 |
InChI Key |
MIEZQZNTQHDAQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NS(=O)(=O)C(F)(F)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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